molecular formula C13H16N2O3 B5839730 (cyclopentylideneamino) N-(4-methoxyphenyl)carbamate

(cyclopentylideneamino) N-(4-methoxyphenyl)carbamate

Cat. No.: B5839730
M. Wt: 248.28 g/mol
InChI Key: XIJIEPUMKJLTKL-UHFFFAOYSA-N
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Description

(cyclopentylideneamino) N-(4-methoxyphenyl)carbamate is an organic compound that features a cyclopentylideneamino group and a 4-methoxyphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopentylideneamino) N-(4-methoxyphenyl)carbamate typically involves the reaction of cyclopentanone with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(cyclopentylideneamino) N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .

Scientific Research Applications

(cyclopentylideneamino) N-(4-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (cyclopentylideneamino) N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Cyclopentanone O-{[(4-methoxyphenyl)amino]carbonyl}oxime

Uniqueness

(cyclopentylideneamino) N-(4-methoxyphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentylideneamino group and a 4-methoxyphenylcarbamate moiety distinguishes it from other similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

(cyclopentylideneamino) N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-17-12-8-6-10(7-9-12)14-13(16)18-15-11-4-2-3-5-11/h6-9H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJIEPUMKJLTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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